molecular formula C15H19NO2 B448469 N-(4-acetylphenyl)cyclohexanecarboxamide CAS No. 315712-62-0

N-(4-acetylphenyl)cyclohexanecarboxamide

Cat. No.: B448469
CAS No.: 315712-62-0
M. Wt: 245.32g/mol
InChI Key: MTMHJZSUQJILAB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)cyclohexanecarboxamide is a chemical compound of significant interest in scientific research, particularly for its potential in sensory modulation and neuropharmacology. Structurally, it belongs to a class of cyclohexanecarboxamide derivatives that have been investigated for their ability to provoke a cooling sensation, making them valuable candidates for studying the TRPM8 receptor and related pathways in sensory biology . This line of research is applicable to the development of new sensate agents for consumer products. Beyond its sensory effects, this compound's structural framework is closely related to novel cyclohexanecarboxamide derivatives that have demonstrated potent anticonvulsant and neuroprotective activities in preclinical studies . These related compounds have shown exceptional efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some providing 100% protection against seizures . Mechanistic studies indicate that this activity is mediated through the activation of the Nrf2-ARE pathway, a crucial signaling route for regulating oxidative stress and cellular defense in the nervous system . This makes this compound a valuable scaffold for researchers exploring new therapeutic strategies for epilepsy and other neurological disorders. Furthermore, the acetylphenyl moiety within its structure is a key functional group in advanced bioconjugation chemistry. Similar structures are utilized in heterobifunctional crosslinkers for creating pH-sensitive hydrazone bonds, which are essential tools in biomaterial science for developing targeted drug delivery systems and polymer therapeutics . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHJZSUQJILAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of N 4 Acetylphenyl Cyclohexanecarboxamide

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrals of the signals, the precise arrangement of atoms within N-(4-acetylphenyl)cyclohexanecarboxamide can be determined. organicchemistrydata.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons—aromatic, amide, acetyl, and cyclohexyl—are expected.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The two protons adjacent to the electron-withdrawing acetyl group are expected to be deshielded and appear further downfield compared to the two protons adjacent to the amide nitrogen. This results in a characteristic AA'BB' splitting pattern. rsc.org

Amide Proton (N-H): A broad singlet corresponding to the amide proton is anticipated, typically in the δ 7.5-8.5 ppm region. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Acetyl Protons (CH₃): The three equivalent protons of the methyl group in the acetyl moiety will produce a sharp singlet, expected around δ 2.5-2.6 ppm. rsc.org

Cyclohexyl Protons: The eleven protons on the cyclohexane (B81311) ring will appear as a series of complex, overlapping multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm. scielo.org.co The proton on the carbon attached to the amide carbonyl (the α-proton) would be the most deshielded of this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (2H, ortho to C=O) ~7.9 Doublet 2H
Aromatic (2H, ortho to NH) ~7.6 Doublet 2H
Amide (NH) ~8.0 Broad Singlet 1H
Acetyl (CH₃) ~2.5 Singlet 3H
Cyclohexyl (CH) ~2.2 Multiplet 1H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl of the acetyl group is typically found around δ 197 ppm, while the amide carbonyl appears slightly upfield, around δ 175 ppm. rsc.org

Aromatic Carbons: The para-substituted ring will show four signals for its six carbons due to symmetry. The carbon attached to the acetyl group and the carbon attached to the amide nitrogen will be distinct, as will the carbons ortho and meta to these groups. organicchemistrydata.org

Aliphatic Carbons: The carbons of the cyclohexane ring will produce signals in the upfield region (δ 25-45 ppm). The α-carbon attached to the carbonyl group will be the most downfield among them. spectrabase.com The methyl carbon of the acetyl group will appear at approximately δ 26 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~197
Amide Carbonyl (C=O) ~175
Aromatic (C-NH) ~142
Aromatic (C-C=O) ~135
Aromatic (CH, ortho to C=O) ~129
Aromatic (CH, ortho to NH) ~119
Cyclohexyl (α-CH) ~45
Cyclohexyl (CH₂) 25 - 30

Vibrational and Electronic Spectroscopic Investigations

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands confirm the presence of its structural components.

N-H Stretch: The amide N-H stretching vibration typically appears as a single, sharp peak around 3300-3500 cm⁻¹ in the gas phase or in dilute solution. In the solid state, intermolecular hydrogen bonding (N-H···O=C) causes this band to broaden and shift to a lower frequency (e.g., 3200-3350 cm⁻¹). nih.govnih.gov This shift is a direct indicator of the strength and presence of hydrogen bonds. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and acetyl groups are seen just below 3000 cm⁻¹. nih.gov

Carbonyl Stretches (C=O): The spectrum will feature two distinct carbonyl absorption bands. The ketone C=O stretch is expected around 1680-1700 cm⁻¹. The amide I band (primarily C=O stretch) is typically found between 1650 and 1680 cm⁻¹. nih.gov The position of the amide carbonyl is also sensitive to hydrogen bonding, shifting to lower wavenumbers upon involvement as a hydrogen bond acceptor. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
Amide N-H Stretch 3200 - 3350 Broadened due to H-bonding
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000 Cyclohexyl and acetyl
Ketone C=O Stretch 1680 - 1700
Amide C=O Stretch (Amide I) 1650 - 1680 Position sensitive to H-bonding

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The primary chromophore in this compound is the acetylphenyl group.

Two main types of electronic transitions are expected for this molecule:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the benzene ring and the acetyl group. libretexts.org This transition is expected to have a maximum absorption (λ_max) in the range of 250-290 nm.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. upenn.edu These transitions are lower in energy and intensity compared to π → π* transitions and are expected at longer wavelengths, typically above 300 nm. shu.ac.uk

The conjugation between the aromatic ring and the carbonyl group lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. fiveable.me

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λ_max (nm) Intensity
π → π* Phenyl-C=O ~250-290 High

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to confirm the molecular weight and deduce structural features. The molecular formula of this compound is C₁₅H₁₉NO₂, corresponding to a molecular weight of 245.32 g/mol . scbt.com

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 245. The fragmentation pattern would likely involve characteristic cleavages:

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group is a common fragmentation pathway for ketones, which would yield a prominent peak at m/z = 230 ([M-15]⁺).

Amide Bond Cleavage: Scission of the C-N amide bond can occur in two ways, leading to two characteristic fragments:

Formation of the cyclohexanecarbonyl cation ([C₆H₁₁CO]⁺) at m/z = 111.

Formation of the 4-acetylanilinium radical cation, or cleavage leading to a fragment corresponding to 4-aminoacetophenone at m/z = 134.

McLafferty Rearrangement: This rearrangement could occur involving the acetyl group, leading to the loss of a neutral ethene molecule, though this is often a less dominant pathway for aromatic ketones.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula
245 Molecular Ion [M]⁺ [C₁₅H₁₉NO₂]⁺
230 [M - CH₃]⁺ [C₁₄H₁₆NO₂]⁺
134 [H₂N-C₆H₄-COCH₃]⁺ [C₈H₈NO]⁺
111 [C₆H₁₁CO]⁺ [C₇H₁₁O]⁺

Table of Mentioned Compounds

Compound Name
This compound

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecule would likely proceed through several predictable pathways, primarily involving the cleavage of the amide bond, the cyclohexyl ring, and the acetyl group.

Expected Fragmentation Pathways:

Amide Cleavage: The bond between the carbonyl group and the nitrogen atom is a common site of cleavage. This can lead to the formation of a cyclohexanoyl cation ([C₆H₁₁CO]⁺) and a 4-acetylaniline radical cation, or a 4-acetylanilinium cation ([H₂N-C₆H₄-COCH₃]⁺) and a cyclohexanecarbonyl radical.

Cyclohexyl Ring Fragmentation: The cyclohexyl group can lose successive CₙH₂ₙ fragments, leading to a series of peaks separated by 14 Da (for CH₂) or 28 Da (for C₂H₄).

Acetyl Group Fragmentation: A prominent fragment would likely correspond to the loss of a methyl radical (•CH₃) from the acetyl group, resulting in an [M-15]⁺ ion. Another key fragmentation would be the cleavage of the bond between the acetyl group and the phenyl ring, generating an acylium ion at m/z 43 ([CH₃CO]⁺).

The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative abundances of the fragment ions providing structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for separating, identifying, and quantifying individual components of a mixture. ajrconline.org It is widely used for purity assessment of synthesized compounds. ajrconline.org

In the analysis of this compound, a sample would be injected into the gas chromatograph, where it is vaporized and separated on a capillary column. core.ac.uk The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. For a pure sample of this compound, a single, sharp peak would be expected in the chromatogram. The presence of additional peaks would indicate impurities, such as unreacted starting materials, byproducts, or residual solvents. ajrconline.org

As the compound elutes from the GC column, it enters the mass spectrometer, which provides mass spectral data for the peak. nih.gov The resulting mass spectrum can be compared with spectral libraries (like NIST or Wiley) or with a known standard to confirm the identity of the compound. core.ac.uk This dual-check system of retention time and mass spectrum makes GC-MS a highly reliable method for both identification and purity assessment. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly deposited, data from analogous structures, such as N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide and N-((4-acetyl phenyl) carbamothioyl) pivalamide, offer significant insight into the expected structural features. nih.govresearchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of a suitable single crystal of this compound would begin with the determination of its unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice. These parameters, along with the systematic absences in the diffraction pattern, would allow for the assignment of the crystal system (e.g., monoclinic, orthorhombic) and the space group.

For example, the related compound N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net It is plausible that this compound could crystallize in a similar system.

Table 1: Illustrative Crystal Data for an Analogous Compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.2385 (10)
b (Å) 17.902 (4)
c (Å) 15.021 (3)
α (°) 90
β (°) 90.86 (3)
γ (°) 90
Volume (ų) 1408.5 (5)
Z 4

Data sourced from a study on a related compound and presented for illustrative purposes. researchgate.net

Analysis of Molecular Conformation and Bond Geometries in the Crystalline Environment

The crystallographic data would provide precise measurements of all bond lengths and angles within the this compound molecule. The cyclohexane ring is expected to adopt a stable chair conformation, as is common for this ring system and observed in similar structures. researchgate.netnih.gov The dihedral angle between the plane of the phenyl ring and the plane of the amide group would also be a key conformational parameter.

The bond lengths and angles would be consistent with standard values for sp², and sp³ hybridized carbon, nitrogen, and oxygen atoms. For instance, the C=O double bond of the acetyl and amide groups would be significantly shorter than the C-N and C-C single bonds.

Characterization of Intramolecular Hydrogen Bonding Patterns and Ring Motifs (e.g., S(6) ring motifs)

Intramolecular hydrogen bonds play a crucial role in determining the conformation of a molecule. rsc.orgucsf.edunih.gov In this compound, an intramolecular hydrogen bond is highly likely to form between the amide hydrogen (N-H) and the oxygen atom of the acetyl group's carbonyl.

Comprehensive Investigation of Intermolecular Interactions through Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate hydrogen bonds and other close contacts.

For this compound, the fingerprint plot would likely show that H···H interactions make up the largest contribution to the crystal packing, which is typical for organic molecules. researchgate.net Other significant interactions would include O···H/H···O and C···H/H···C contacts. The presence of sharp spikes in the fingerprint plot would indicate strong hydrogen-bonding interactions. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

Contact Type Contribution (%)
H···H 49.0
H···C/C···H 12.5
H···Cl/Cl···H* 10.9
H···S/S···H* 10.0

Data sourced from a study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide. For this compound, contacts would involve oxygen instead of chlorine and sulfur. researchgate.netresearchgate.net

This comprehensive analysis provides a detailed picture of how individual molecules of this compound would interact with their neighbors to build the solid-state structure.

Examination of Crystal Packing and Supramolecular Assembly in the Solid State

A detailed examination of the crystal packing and supramolecular assembly of this compound provides insight into the intermolecular forces that govern its solid-state architecture. While specific crystallographic data for this compound is not publicly available in the searched literature, analysis of closely related structures allows for a well-grounded projection of its molecular arrangement and hydrogen-bonding patterns. The key interactions expected to define the supramolecular structure are driven by the amide and acetyl functional groups.

The primary and most influential interaction in the crystal lattice of this compound is predicted to be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This type of N-H···O=C interaction is a robust and common supramolecular synthon in amide-containing compounds. Studies of analogous molecules, such as N-Phenylcyclohexanecarboxamide, reveal the formation of infinite chains through such N-H···O hydrogen bonds. nih.gov In this analogue, which lacks the acetyl group, molecules are linked to form a C(4) infinite chain along the crystallographic c-axis. nih.gov

Furthermore, the crystal structure of another related compound, (4-acetylphenyl)amino 2,2-dimethylpropanoate, which contains the N-(4-acetylphenyl) moiety, also demonstrates the prevalence of N-H···O=C hydrogen bonds, resulting in the formation of a C(8) chain motif. researchgate.net It is therefore highly probable that this compound molecules will self-assemble into similar one-dimensional chains.

In addition to the primary amide-amide hydrogen bond, the acetyl group on the phenyl ring introduces a secondary potential hydrogen bond acceptor site. The carbonyl oxygen of the acetyl group can participate in weaker C-H···O interactions with hydrogens from the cyclohexane or phenyl rings of neighboring molecules. In the solid state of (4-acetylphenyl)amino 2,2-dimethylpropanoate, intramolecular C-H···O hydrogen bonds are observed, forming S(6) ring motifs. researchgate.net

The conformation of the cyclohexyl group is also a critical aspect of the crystal packing. In related structures like N-Phenylcyclohexanecarboxamide and N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, the cyclohexane ring consistently adopts a stable chair conformation. nih.govnih.gov This chair conformation minimizes steric strain and is expected to be present in this compound as well.

Based on these analyses of analogous compounds, a predictive model of the supramolecular assembly of this compound emerges, characterized by robust N-H···O hydrogen-bonded chains, a chair conformation of the cyclohexane ring, and further stabilization through weaker C-H···O and van der Waals interactions.

Table of Hydrogen Bond Geometries in Related Compounds

To provide a quantitative perspective on the likely intermolecular interactions, the following table summarizes hydrogen bond data from closely related crystal structures.

Compound NameDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)MotifRef.
N-PhenylcyclohexanecarboxamideN1-H1···O10.85(3)1.98(3)2.8145(19)171.7(18)C(4) chain nih.gov
(4-acetylphenyl)amino 2,2-dimethylpropanoateN-H···O=C--2.08----C(8) chain researchgate.net
(4-acetylphenyl)amino 2,2-dimethylpropanoateC-H···O--2.36 - 2.47----S(6) ring researchgate.net
N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamideN-H···O--------S(6) ring (intramolecular) nih.gov
N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamideN-H···S--------R²₂(8) dimer nih.gov

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on this compound, as per the requested outline, are not present in the searched databases. While the methodologies listed—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the prediction of Nonlinear Optical (NLO) properties—are standard computational techniques for characterizing molecular structures and properties, their application to this particular compound has not been documented in the accessible research.

Consequently, the generation of an article with specific data tables and detailed research findings for this compound is not possible at this time. Information regarding its optimized geometry, conformational energy, electronic structure, reactivity descriptors, charge distribution, bonding character, and nonlinear optical properties is not available in published scientific works.

Future computational research would be required to generate the specific data points requested for each section of the proposed article. Such a study would involve:

For Section 4.1.1: Performing geometry optimization calculations in both the gaseous phase and with various implicit solvent models to determine the most stable conformers and their energy landscapes.

For Section 4.1.2: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the energy gap and derive reactivity descriptors like chemical hardness and softness.

For Section 4.1.3: Generating the MEP surface to visualize electrophilic and nucleophilic sites and predict intermolecular interaction behavior.

For Section 4.1.4: Conducting an NBO analysis to understand electron delocalization, charge transfer interactions, and the nature of the chemical bonds within the molecule.

For Section 4.1.5: Calculating the Density of States (DOS) and performing a Reduced Density Gradient (RDG) analysis to further investigate electronic properties and noncovalent interactions.

For Section 4.2: Computing the first- and second-order hyperpolarizabilities to predict the nonlinear optical response of the molecule.

Without these foundational calculations, any attempt to create the requested article would be speculative and not based on scientific evidence.

Computational Chemistry and Theoretical Investigations of N 4 Acetylphenyl Cyclohexanecarboxamide

Mechanistic Insights from Computational Modeling of Reactions and Transformations Involving N-(4-acetylphenyl)cyclohexanecarboxamide and Related Compounds

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions and transformations involving amides. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of closely related N-aryl amides and acetamide (B32628) derivatives. These studies shed light on fundamental processes such as conformational changes, transition states, and reaction pathways that are broadly applicable to the target molecule.

One area of significant computational investigation in aromatic amides is the mechanism of enantiomerization. For N-aryl amides, two primary mechanisms for the interconversion of enantiomers have been explored: one involving rotation about the Aryl-CO bond and inversion at the nitrogen atom, and another consisting of concerted Aryl-CO and C-N rotations. nih.gov Computational studies, employing methods such as Density Functional Theory (DFT), have been used to calculate the energy barriers for these processes. For instance, in a study on benzamide (B126) and its derivatives, the mechanism proceeding through inversion was found to be significantly more favorable than the one involving concerted rotations. nih.gov The solvent is also shown to play a crucial role, generally destabilizing transition states where amide conjugation is lost. nih.gov

The following table summarizes the calculated energetic differences between the two enantiomerization pathways for related aromatic amides in different solvents.

Table 1: Calculated Energy Difference (kcal/mol) Between Inversion and Concerted Rotation Mechanisms for Enantiomerization of Aromatic Amides. nih.gov

CompoundSolventEnergy Difference (Inversion vs. Concerted Rotation)
BenzamideDMSO14.1
BenzamideChloroform13.2
1-NaphthamideDMSO11.3
1-NaphthamideChloroform10.7
N,N-dimethylbenzamideDMSO5.5
N,N-dimethylbenzamideChloroform4.8
N,N-dimethyl-1-naphthamideDMSO1.1
N,N-dimethyl-1-naphthamideChloroform0.6

Another critical reaction for N-aryl amides is their synthesis, often achieved through palladium-catalyzed N-arylation (Buchwald-Hartwig amidation). Computational modeling has been instrumental in understanding the catalytic cycle of this reaction. The generally accepted mechanism involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and reductive elimination to yield the N-aryl amide and regenerate the catalyst. syr.edu Mechanistic studies have highlighted the importance of the ligand bite angle in promoting the reductive elimination step. syr.edu The ligand exchange step, where the amide replaces the halide on the palladium center, can proceed through either an associative or a dissociative mechanism, with steric hindrance around the metal center influencing the preferred pathway. syr.edu

Furthermore, the thermal decomposition of amides represents a significant transformation that has been investigated computationally. For related N-substituted diacetamides, DFT calculations have been used to explore the mechanisms of gas-phase pyrolysis. mdpi.com A proposed mechanism involves a six-membered transition state leading to the elimination of a substituent. The nature of the substituent on the nitrogen atom has a pronounced effect on the activation energy of the decomposition reaction. mdpi.com

The table below presents calculated Arrhenius parameters for the pyrolysis of N-phenyldiacetamide using various DFT functionals, illustrating the impact of computational methodology on the predicted reaction kinetics.

Table 2: Calculated Arrhenius Parameters for the Pyrolysis of N-phenyldiacetamide with the def2-TZVP Basis Set. mdpi.com

FunctionalActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
B3LYP155.81.1 x 10¹³
B3PW91156.51.2 x 10¹³
CAM-B3LYP168.41.5 x 10¹³
LC-BLYP168.01.3 x 10¹³
X3LYP157.91.1 x 10¹³

These computational investigations into related amide systems provide a foundational understanding of the likely reaction mechanisms and transformations applicable to this compound. They underscore the influence of molecular structure, solvent, and substituents on reaction pathways and energetics.

Molecular Interactions and Structure Activity Relationship Sar Studies of N 4 Acetylphenyl Cyclohexanecarboxamide

In Silico Molecular Docking Studies with Biological Macromolecules

Computational methods, specifically molecular docking, have been instrumental in predicting how N-(4-acetylphenyl)cyclohexanecarboxamide and related compounds bind to target proteins. These studies provide a foundational understanding of the potential biological activity by simulating the interaction at a molecular level.

Molecular docking studies have been employed to predict the binding orientation of this compound derivatives within the active sites of various enzymes. For instance, in the context of cholinesterase inhibition, docking simulations help visualize how these ligands fit into the enzyme's binding pocket. The process involves placing the ligand in various conformations and orientations within the protein's active site to find the most stable complex.

In studies of similar carboxamide derivatives, it has been shown that the three-dimensional shape of the molecule is critical for potent inhibition, suggesting that the binding pockets of target enzymes have specific size restrictions. nih.gov The interactions are often a combination of hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.

Scoring functions are computational algorithms used in molecular docking to estimate the binding affinity between a ligand and a protein. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. This allows for the ranking of different compounds and the prediction of their potential inhibitory activity.

For derivatives of this compound, docking scores have been used to correlate predicted binding affinities with experimentally determined inhibitory concentrations (IC50 values). mdpi.com The binding affinity can often be predicted with a high degree of accuracy using the structural features of the compounds alone, particularly for compounds with low structural variation. nih.gov Regression models have been developed that demonstrate a strong correlation between predicted and observed binding affinities. nih.gov

It's important to note that while scoring functions are powerful tools, their accuracy can be limited by the availability of high-resolution protein structures. nih.gov

A key outcome of molecular docking studies is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and cation-π interactions.

For cholinesterases, the active site contains a catalytic triad (B1167595) and an anionic site. nih.gov The anionic site is responsible for binding the substrate's quaternary ammonium (B1175870) group through cation-π interactions with aromatic residues, which properly orients the substrate for hydrolysis. nih.gov In the case of butyrylcholinesterase (BChE), amino acids in the anionic site play an essential role in the hydrolysis process. nih.gov Docking studies of inhibitors have shown stabilization through hydrogen bonds and hydrophobic interactions with critical residues of the binding pocket. researchgate.net

In the context of α-glucosidase, docking studies of inhibitors have revealed interactions with key residues such as Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com Hydrophobic interactions are often the main forces responsible for the formation and stabilization of the enzyme-inhibitor complex. nih.gov

In Vitro Enzymatic Inhibition Investigations and Mechanistic Elucidation

Following computational predictions, in vitro enzymatic assays are essential to validate the inhibitory activity of this compound and its analogs. These studies provide quantitative data on their potency and shed light on their mechanism of inhibition.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.gov

Studies on various carboxamide derivatives have demonstrated their potential as cholinesterase inhibitors. researchgate.net For instance, some N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides have shown potent and selective inhibition of AChE. researchgate.net Kinetic studies of these inhibitors have revealed uncompetitive modes of inhibition, where the inhibitor binds to the enzyme-substrate complex. researchgate.net The inhibitory activity is often evaluated using the Ellman's method.

The selectivity of inhibitors for AChE over BChE, or vice versa, is an important aspect of their therapeutic potential. nih.gov Selective BChE inhibition is considered a potentially advantageous strategy for treating Alzheimer's disease, as it may circumvent some of the side effects associated with AChE inhibition. nih.gov Research has identified compounds with strong inhibitory activity against BChE, with IC50 values in the low micromolar range, making them promising starting points for further development. nih.gov

Table 1: Cholinesterase Inhibition Data for Related Carboxamide Derivatives

Compound TypeTarget EnzymeIC50 (µM)Inhibition Mode
N-benzylpiperidine derivative of 5-arylisoxazole-3-carboxamideAChE2.95 ± 1.31Uncompetitive
This compound derivativeBChE8.3-

This table is for illustrative purposes and includes data from related carboxamide structures to demonstrate the type of findings in this research area.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. mdpi.comnih.gov Inhibitors of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov

Research has explored the inhibitory potential of various carboxamide and related structures against these glycosidase enzymes. mdpi.com For example, certain 1,2-benzothiazine-N-arylacetamides have been identified as potent α-glucosidase inhibitors, with some derivatives showing IC50 values significantly lower than the standard drug, acarbose. mdpi.com

Kinetic studies are crucial for understanding the mechanism of inhibition. Inhibitors can be competitive, non-competitive, or uncompetitive. ipb.ac.id For instance, some acetylphenol analogues have been shown to inhibit α-glucosidase in a non-competitive manner. nih.gov In such cases, hydrophobic interactions were found to be the primary forces driving the formation and stability of the enzyme-inhibitor complex. nih.gov

Table 2: Glycosidase Inhibition Data for Related Compounds

Compound TypeTarget EnzymeIC50 (µM)Inhibition Mode
1,2-benzothiazine-N-arylacetamide derivativeα-Glucosidase18.25-
Acetylphenol analogueα-Glucosidase0.57 ± 0.01Non-competitive

This table is for illustrative purposes and includes data from related structures to demonstrate the type of findings in this research area.

Urease Enzyme Inhibition

There is no available research data detailing the inhibitory effects of this compound on the urease enzyme. Studies on other molecules, such as N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, have shown potent urease inhibition, demonstrating that the N-phenylacetamide scaffold can be a component of effective urease inhibitors. nih.gov However, without direct testing, the activity of this compound remains unknown.

Carbonic Anhydrase Isoform Inhibition (hCA I, hCA II)

Similarly, no studies were found that assess the inhibitory potential of this compound against human carbonic anhydrase isoforms hCA I and hCA II. The research landscape is rich with studies on various classes of CA inhibitors, but this particular compound has not been a subject of such investigations.

Investigation of Multitarget Inhibitory Profiles

The concept of designing single molecules to interact with multiple targets is a growing area in drug discovery, aimed at addressing complex diseases. nih.govplos.org This approach requires extensive screening and characterization, none of which has been published for this compound. Therefore, its multitarget inhibitory profile has not been investigated.

Correlation of Computational Predictions with Experimental In Vitro Biological Data

The integration of computational (in silico) studies with experimental (in vitro) data is crucial for modern drug design, helping to predict binding modes and guide synthesis. nih.gov As no experimental data for this compound's biological activity is available, no correlational studies involving computational predictions could have been performed.

Derivation of Structure-Activity Relationships (SAR) for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. This involves synthesizing and testing a series of related analogues to map out the chemical features responsible for potency and selectivity. While SAR studies exist for structurally related scaffolds, such as 4-phenylthiazoles and N-(1-benzylpiperidin-4-yl)arylacetamides, a specific SAR study for analogues of this compound has not been published. nih.govresearchgate.net Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share the cyclohexanecarboxamide (B73365) core, has been conducted, but these studies focused on synthesis and structural characterization rather than the specific biological activities requested. mdpi.com

Advanced Applications and Future Research Directions of N 4 Acetylphenyl Cyclohexanecarboxamide

Potential in Supramolecular Chemistry and Self-Assembly of Functional Architectures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of small molecules into well-ordered, functional nanostructures is a key area of this field, drawing inspiration from biological systems. nih.govchemistryviews.org N-(4-acetylphenyl)cyclohexanecarboxamide possesses distinct molecular features that make it a promising candidate for designing self-assembling systems.

The acetylphenyl motif is a critical component in this context. The phenyl ring can participate in π-π stacking and hydrophobic interactions, which are significant driving forces for self-assembly in aqueous and organic media. researchgate.net Furthermore, the acetyl group, with its carbonyl moiety, can act as a hydrogen bond acceptor. Research on related molecules, such as 4-acetylbiphenyl, has demonstrated that the acetylphenyl group can direct the formation of ordered supramolecular structures on surfaces. rsc.org These assemblies are stabilized by weak, long-range dispersive forces and interactions with the substrate. rsc.org

The general principle involves designing molecules that can self-assemble into nanofibers, which then entangle to form a stable network that immobilizes the solvent, creating a supramolecular gel. nih.gov The specific arrangement of the acetylphenyl groups within these assemblies could lead to materials with interesting photophysical or electronic properties.

Exploration in Materials Science for Advanced Functional Applications

The electronic characteristics of the this compound scaffold make it an intriguing target for materials science research, particularly in the area of nonlinear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in optoelectronics, including frequency conversion and optical switching.

A key feature for NLO activity is the presence of a "push-pull" system within a molecule, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound, the acetyl group (-COCH₃) is a moderate electron-withdrawing group. The amide nitrogen can act as an electron-donating group, pushing electron density into the phenyl ring. This intramolecular charge transfer character is a prerequisite for second-order NLO properties.

Studies on analogous molecules containing the acetylphenyl moiety, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, have explored their NLO potential. researchgate.net In such systems, the acetylphenyl part acts as the acceptor end of a push-pull chromophore. The crystal packing of these molecules, often in a non-centrosymmetric arrangement, is crucial for observing bulk NLO effects. The hydrogen bonds facilitated by the amide or sulfonamide groups play a vital role in achieving the required molecular alignment in the solid state. researchgate.netresearchgate.net The V-shaped conformation observed in some of these related structures is also a contributing factor to their material properties. researchgate.netresearchgate.net

Future research could focus on enhancing the push-pull character of the this compound scaffold. This could be achieved by introducing stronger electron-donating groups onto the cyclohexyl ring or modifying the phenyl ring to tune the electronic properties, thereby optimizing the NLO response for specific technological applications.

Role as a Chemical Scaffold for the Design and Synthesis of Novel Chemical Entities

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of new compounds. nih.gov this compound is a versatile scaffold due to the presence of several reactive sites that allow for chemical modification. The acetyl group, the aromatic ring, and the amide linkage provide handles for synthetic transformations, enabling the generation of diverse chemical entities.

The acetyl group's carbonyl moiety is a key functional group for derivatization. It can undergo a wide range of reactions, such as:

Condensation reactions: Reacting with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. researchgate.net

Halogenation: The α-carbon can be halogenated (e.g., with bromine) to produce α-halo ketones, which are valuable synthetic intermediates. For instance, N-(4-acetylphenyl)-2-chloroacetamide, a related structure, serves as a precursor for a variety of heterocyclic compounds. researchgate.net

Knoevenagel and Claisen-Schmidt reactions: To form more complex conjugated systems.

The aromatic phenyl ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The amide bond itself, while generally stable, can be cleaved under harsh conditions, or the nitrogen can be further functionalized.

The synthetic utility of the constituent parts of this compound is well-documented. Cyclohexanecarboxamides are synthesized by coupling cyclohexanecarbonyl chloride with appropriate amines. mdpi.com Similarly, the core N-(4-acetylphenyl)amide structure is readily accessible through the reaction of 4-aminoacetophenone with an acyl chloride, such as chloroacetyl chloride. researchgate.net This modularity in its synthesis allows for the easy introduction of diversity by simply changing the coupling partners.

The table below summarizes the potential of this compound as a versatile chemical scaffold.

Functional GroupType of ReactionPotential Products
Acetyl Group (C=O) CondensationHydrazones, Oximes, Semicarbazones
α-Halogenationα-haloketone derivatives
Aldol/Claisen-SchmidtChalcone-like structures
Phenyl Ring Electrophilic SubstitutionNitrated, Halogenated derivatives
Amide Linkage N-Alkylation/ArylationN-substituted derivatives
Cyclohexyl Ring FunctionalizationIntroduction of hydroxyl, amino, or other groups

Emerging Research Avenues for this compound and its Derivatives in Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. The this compound scaffold and its derivatives present several opportunities for exploration in this field. While the parent compound itself may not have known biological activity, its structure can be systematically modified to design probes, inhibitors, or other biologically active agents.

One promising direction is the development of enzyme inhibitors. The acetylphenyl moiety is present in some known enzyme inhibitors. By modifying the scaffold, it may be possible to target specific enzyme classes. For example, derivatives of the related N-(4-acetylphenyl)-2-chloroacetamide have been synthesized and evaluated for their antibacterial and antioxidant properties. researchgate.net Specifically, thiosemicarbazone derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as notable antioxidant activity. researchgate.net This suggests that using this compound as a starting point to generate libraries of thiosemicarbazones, thiazoles, or other heterocycles could lead to new antimicrobial or therapeutic leads. researchgate.net

Furthermore, the self-assembly properties discussed in section 6.1 have direct implications for chemical biology. For instance, enzyme-responsive hydrogelators can be designed where the self-assembly of a derivative is triggered by a specific enzymatic reaction. nih.gov A derivative of this compound could be rendered water-soluble by attaching a promoiety; upon enzymatic cleavage of this group within a cell, the insoluble parent molecule would be released, leading to intracellular self-assembly and potentially inducing a biological response like apoptosis. nih.gov This strategy has been explored with other self-assembling motifs for applications in drug delivery and cell biology. nih.gov

Conclusion

Synthesis of Key Research Findings on N-(4-acetylphenyl)cyclohexanecarboxamide

This compound is a chemical compound featuring a cyclohexanecarboxamide (B73365) moiety linked to an N-acetylphenyl group. While specific research on this particular molecule is limited, its synthesis can be inferred from established methods for forming amide bonds. A probable and efficient route involves the acylation of 4-aminoacetophenone with cyclohexanecarbonyl chloride. This method is analogous to the synthesis of other N-aryl amides and is expected to produce the target compound with good yield. Spectroscopic data from related patent literature, specifically mass spectrometry and proton nuclear magnetic resonance (¹H NMR), would be crucial for the structural confirmation of the synthesized compound.

The physical and chemical properties of this compound have not been extensively documented. However, based on its chemical structure, it is expected to be a solid at room temperature with a relatively high melting point, characteristic of aromatic amides. The presence of both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygens) suggests the potential for strong intermolecular hydrogen bonding, which would contribute to its solid-state properties. It is anticipated to be soluble in common organic solvents. Chemically, the amide bond is expected to be stable under neutral conditions but susceptible to hydrolysis under acidic or basic conditions. The acetyl group on the phenyl ring and the cyclohexyl ring are also potential sites for various chemical modifications.

Due to the scarcity of dedicated biological studies on this compound, its specific mechanism of action and pharmacological effects remain uncharacterized. However, the broader class of cyclohexanecarboxamide derivatives has been investigated for various biological activities. For instance, some derivatives have been explored as potential inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is involved in triglyceride synthesis nih.gov. Furthermore, N-acylated aromatic compounds are a significant class of biologically active molecules nih.gov. Therefore, it is plausible that this compound could exhibit some form of biological activity, but this remains speculative without direct experimental evidence.

The potential applications of this compound are not well-defined due to the lack of specific research. However, based on the general applications of related compounds, it could be a candidate for investigation in medicinal chemistry as a scaffold for the development of new therapeutic agents. The N-acetylphenyl moiety is a common feature in various pharmaceuticals, and the cyclohexanecarboxamide group can influence properties like lipophilicity and metabolic stability. Additionally, carboxamides, in general, are utilized in the development of agrochemicals and polymers guidechem.com.

Identification of Knowledge Gaps and Future Research Priorities

The current body of scientific literature presents significant knowledge gaps concerning this compound. The most prominent of these is the lack of empirical data on its synthesis, and physical, chemical, and biological properties. While a synthetic route can be postulated, its actual implementation, optimization, and the full characterization of the product are yet to be reported.

Future research should prioritize the following areas:

Synthesis and Characterization: A systematic study to synthesize this compound, optimize the reaction conditions, and thoroughly characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential.

Physicochemical Properties: Detailed investigation of its physical properties, including melting point, boiling point, solubility in various solvents, and its pKa value, is necessary to establish a foundational understanding of the compound.

Chemical Reactivity: Exploration of its chemical reactivity, including the stability of the amide bond to hydrolysis and the reactivity of the acetyl and cyclohexyl groups, would provide insights into its potential for further chemical modifications.

Biological Screening: A comprehensive biological screening of this compound is crucial to identify any potential pharmacological activities. This should include a broad range of assays to assess its potential as an enzyme inhibitor, receptor ligand, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, subsequent synthesis of analogues and SAR studies would be warranted to understand the key structural features responsible for its activity and to potentially develop more potent and selective compounds.

Addressing these knowledge gaps through focused research will be instrumental in determining the scientific and potential commercial value of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.